4'-Hydroxyacetophenone

描述

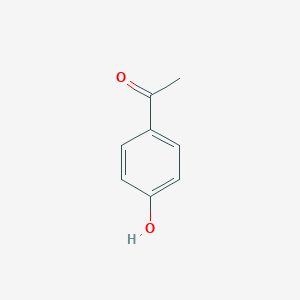

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(4-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c1-6(9)7-2-4-8(10)5-3-7/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXFPEBPIARQUIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0029133 | |

| Record name | 4-Hydroxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0029133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid, White or off-white powder; [Alfa Aesar MSDS], White to off-white crystals, chips or chunks; Slight berry to sweet balsam aroma | |

| Record name | Ethanone, 1-(4-hydroxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Hydroxyacetophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20048 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-Hydroxyacetophenone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2018/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble or insoluble in water, Soluble (in ethanol) | |

| Record name | 4-Hydroxyacetophenone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2018/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.00748 [mmHg] | |

| Record name | 4-Hydroxyacetophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20048 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

99-93-4 | |

| Record name | 4′-Hydroxyacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxyacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Hydroxyacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3698 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(4-hydroxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Hydroxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0029133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-hydroxyacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.548 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROXYACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G1L3HT4CMH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Transformations

Chemoenzymatic Synthesis and Biotransformation Approaches

The integration of biological systems and chemical processes offers novel and sustainable routes for producing and modifying 4'-Hydroxyacetophenone. These methods often provide high selectivity and operate under mild conditions, presenting advantages over traditional chemical synthesis.

Engineered Microbial Systems for Controlled Production

The production of ρ-Hydroxyacetophenone (p-HAP) via biotransformation using engineered microorganisms is an emerging alternative to conventional chemical synthesis, which can involve harsh conditions and difficult-to-separate byproducts. jmb.or.krnih.gov Researchers have successfully engineered Escherichia coli for this purpose by introducing genes that create a novel biosynthetic pathway.

A key strategy involves the heterologous expression of genes encoding for 1-(4-hydroxyphenyl)-ethanol dehydrogenase. jmb.or.kr In one study, two isoenzyme-encoding genes, Hped and EbA309 from Aromatoleum aromaticum strain EbN1, were introduced into E. coli. nih.gov These engineered strains were then capable of transforming the substrate 1-(4-hydroxyphenol)-ethanol into this compound. nih.gov

Optimization of the biotransformation process is crucial for maximizing yield. Through a series of orthogonal tests, optimal conditions for the whole-cell biotransformation were determined. jmb.or.krnih.gov The highest production was achieved with a substrate concentration of 40 mmol/l, an IPTG (inducer) concentration of 0.1 mmol/l, an induction temperature of 25°C, and a transformation temperature of 35°C. jmb.or.krnih.gov Under these optimized conditions, the concentration of this compound reached 1583.19 ± 44.34 mg/l within 24 hours. jmb.or.kr Further research has focused on designing and constructing biosynthetic pathways for the de novo production of p-HAP from glucose in E. coli, achieving a titer of 1445.3 mg/L in fed-batch fermentations. nih.gov These bio-based methods represent a more environmentally friendly approach, utilizing cheaper and less hazardous reagents at normal temperature and pressure. jmb.or.kr

| Parameter | Optimal Value |

|---|---|

| Substrate Concentration | 40 mmol/l |

| IPTG Concentration | 0.1 mmol/l |

| Induction Temperature | 25°C |

| Transformation Temperature | 35°C |

| Resulting p-HAP Titer (at 24h) | 1583.19 ± 44.34 mg/l |

Enzymatic Derivatization Strategies

Enzymes offer a precise tool for the targeted modification of this compound, leading to the creation of novel derivatives with potentially altered chemical properties. scholaris.ca Two classes of enzymes, esterases and laccases, can act on the hydroxyl group of phenolic compounds to create new molecules. scholaris.ca For instance, the enzyme 4-Hydroxyacetophenone monooxygenase, found in the bacterium Pseudomonas fluorescens, can transform this compound (also known as piceol) into O-acetylhydroquinone. wikipedia.org This enzymatic reaction is a Baeyer-Villiger monooxygenase-catalyzed process.

Another approach involves the use of hydrolases. The potato epoxide hydrolase StEH1 can be co-expressed with an engineered alcohol dehydrogenase in a microbial host to produce 2-hydroxyacetophenone (B1195853) from racemic styrene (B11656) oxide. diva-portal.org While not a direct derivatization of this compound, this demonstrates the power of enzymatic systems in synthesizing related hydroxyacetophenone structures. diva-portal.org

Furthermore, studies have explored the synthesis of bis-Schiff base derivatives from 4-hydroxyacetophenone. rsc.orgresearchgate.net In a multi-step synthesis, 4-hydroxyacetophenone is first reacted with 4-bromobenzyl bromide, then with hydrazine (B178648) hydrate (B1144303), and finally with various aromatic aldehydes to yield novel azine derivatives. rsc.org These derivatization strategies highlight the potential to generate a diverse library of compounds from a single starting molecule using enzymatic or semi-synthetic methods.

Targeted Chemical Synthesis Pathways for Analogues

Traditional and modern chemical synthesis methods remain central to the production of this compound and its analogues. These pathways include classic name reactions and innovative green chemistry techniques.

Fries Rearrangement in Derivative Synthesis

The Fries rearrangement is a robust and widely used method for synthesizing hydroxyaryl ketones, such as this compound, from phenolic esters. chemicalbook.comrsc.org The reaction involves the rearrangement of an aryl ester to a hydroxy aryl ketone, typically catalyzed by a Lewis acid. cas.cz The classic substrate for producing this compound is phenyl acetate (B1210297). chemicalbook.comcas.cz

Traditionally, Lewis acids like aluminum chloride (AlCl₃) have been used, but these are often required in stoichiometric amounts and generate significant corrosive waste. rsc.orgcas.cz To overcome these drawbacks, research has focused on heterogeneous catalysts like zeolites. cas.cz Strongly acidic zeolites such as ZSM-5 and Beta have been shown to catalyze the Fries rearrangement of phenyl acetate. cas.cz Zeolite Beta, with its larger channel system, is more active than ZSM-5, although its selectivity can be lower due to side reactions. cas.cz The para-isomer (4-HAP) is generally favored over the ortho-isomer, a preference that can be influenced by catalyst shape selectivity. cas.cz

More environmentally friendly catalysts have also been explored. For example, p-toluene sulphonic acid (PTSA) has been used as an efficient, biodegradable, and strong acid catalyst for the solvent-free Fries rearrangement, achieving high conversion and selectivity. jocpr.com

| Catalyst | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Aluminum Chloride (AlCl₃) | Traditional Homogeneous | Classical Lewis acid, requires stoichiometric amounts, generates waste. | rsc.orgcas.cz |

| Zeolite (e.g., ZSM-5, Beta) | Heterogeneous | Regenerable, potential for shape selectivity favoring p-isomer. | rsc.orgcas.cz |

| p-Toluene Sulphonic Acid (PTSA) | Homogeneous (Eco-friendly) | Biodegradable, used in solvent-free conditions, high conversion. | jocpr.com |

| Aluminum Chloride (AlCl₃) | Mechanochemical (Grinding) | Solvent-free, rapid reaction, p/o ratio can be manipulated. | researchgate.net |

Friedel-Crafts Acylation Applications

Friedel-Crafts acylation is a cornerstone of organic chemistry for attaching an acyl group to an aromatic ring and a primary method for synthesizing this compound. chemsky-cn.comalfa-chemistry.com The reaction typically involves treating phenol (B47542) with an acylating agent, such as acetic anhydride (B1165640) or acetyl chloride, in the presence of a catalyst. chemsky-cn.comepo.org

A variety of catalysts can be employed. The traditional Lewis acid catalyst is aluminum chloride (AlCl₃), which facilitates the formation of a mixture of o-hydroxyacetophenone and p-hydroxyacetophenone. researchgate.net A significant advancement involves the use of hydrogen fluoride (B91410) (HF) as both a catalyst and a solvent. epo.orggoogle.comgoogle.com This method can achieve high conversion of phenol (over 95%) and high selectivity for the desired 4-HAP isomer (over 90%) under specific conditions of temperature and molar ratios. epo.orggoogle.com For example, reacting phenol with acetic acid in the presence of 20 to 50 moles of HF per mole of phenol at 40 to 90°C can yield excellent results. epo.org

Modern approaches seek to improve the environmental profile of the reaction. One such method uses phosphotungstic acid (PTA), a heteropoly acid, encapsulated within a flexible nanoporous material (a metal-organic framework or MOF). acs.org This catalyst system, PTA@MIL-53(Fe), has been shown to be efficient for the Friedel-Crafts acylation of phenol under ultrasonic irradiation at ambient temperature, offering the benefits of reusability and milder reaction conditions. acs.org

Green Chemistry Principles in Synthesis (e.g., Grinding Techniques)

In line with the principles of green chemistry, significant efforts have been made to develop solvent-free and energy-efficient synthetic methods. Mechanochemistry, which uses mechanical force (such as grinding or milling) to induce chemical reactions, has emerged as a powerful technique.

The Fries rearrangement has been successfully adapted to a mechanochemical process. researchgate.net By grinding phenyl acetate with aluminum chloride in a ball mill or a twin-screw extruder, this compound can be synthesized with high yields (61-62%) in a fraction of the time required for solution-based methods and without the need for bulk solvents. researchgate.netchemrxiv.org This technique also allows for the manipulation of the ortho/para isomer ratio through liquid-assisted grinding (LAG), where small amounts of a liquid are added. researchgate.net

Grinding techniques are also used to synthesize derivatives of this compound. uns.ac.idrasayanjournal.co.in For instance, the Claisen-Schmidt condensation of 4-hydroxyacetophenone with aldehydes like 4-nitrobenzaldehyde (B150856) or 4-hydroxybenzaldehyde (B117250) can be performed by grinding the reactants with a solid base catalyst (e.g., NaOH) in a mortar and pestle at room temperature. uns.ac.idrasayanjournal.co.in These solvent-free methods are simple, fast, and significantly reduce environmental waste, demonstrating a strategic shift towards more sustainable chemical manufacturing. rasayanjournal.co.inscitepress.org For example, 4'-hydroxy-4-nitro chalcone (B49325) was synthesized with a 70.63% yield after just 45 minutes of grinding. uns.ac.id

| Reaction | Starting Materials | Technique | Key Outcome | Reference |

|---|---|---|---|---|

| Fries Rearrangement | Phenyl acetate, AlCl₃ | Twin-Screw Extrusion | 61% yield in 3 minutes (solvent-free). | researchgate.net |

| Claisen-Schmidt Condensation | 4-hydroxyacetophenone, 4-nitrobenzaldehyde, NaOH | Grinding | 70.63% yield of 4'-hydroxy-4-nitro chalcone in 45 mins. | uns.ac.id |

| Claisen-Schmidt Condensation | 4-hydroxyacetophenone, 4-hydroxybenzaldehyde, NaOH | Grinding | 66.67% yield of 4',4-dihydroxychalcone in 30 mins. | rasayanjournal.co.in |

Design and Synthesis of Novel Derivatives

The chemical scaffold of this compound serves as a versatile starting point for the synthesis of a multitude of novel derivatives. Through strategic chemical transformations, researchers have developed various hybrid compounds and conjugates, aiming to explore and enhance their biological and chemical properties. Key areas of investigation include the synthesis of tetrazole hybrids, chalcone derivatives, and other heterocyclic conjugates.

Hydroxyacetophenone-Tetrazole Hybrid Compounds

The integration of a tetrazole ring with a hydroxyacetophenone moiety has been a subject of significant interest in medicinal chemistry. Tetrazoles are recognized as bioisosteres of carboxylic acids, a substitution that can enhance the physicochemical properties of a molecule, such as metabolic stability and bioavailability, while potentially reducing toxicity. researchgate.net

A notable synthetic approach involves coupling 2'-hydroxyacetophenone (B8834) with an N-alkylated thiotetrazole using methylene (B1212753) spacers of varying lengths. researchgate.netacgpubs.org This multi-step synthesis begins with the preparation of the necessary tetrazole intermediates. The process culminates in the generation of hybrid compounds where the two pharmacophores are linked. researchgate.net For instance, a series of novel hybrids (compounds 4a-4f and 5d-5f in the study) were synthesized by combining 2'-hydroxyacetophenone and N-alkylated thiotetrazole with these methylene spacers. researchgate.netacgpubs.org The structures of these resulting compounds were rigorously confirmed using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, FT-IR, and HRMS. researchgate.netacgpubs.org

Another strategy involves the one-pot synthesis of tetrazole-based 3-hydroxy-4H-chromen-4-ones from 4-(1H-tetrazol-5-yl)benzaldehyde and various 2-hydroxyacetophenones. scielo.org.mx This reaction, a modified Algar-Flynn-Oyamada reaction, utilizes potassium hydroxide (B78521) (KOH) and hydrogen peroxide (H₂O₂) and can be performed under both conventional and microwave irradiation conditions, with the latter often providing benefits in terms of reaction time and efficiency. scielo.org.mx

The synthesis of aryl azides, such as 3'-azido-4'-hydroxyacetophenone, is a key step for creating certain heterocyclic structures. This intermediate can be prepared from 3'-hydroxy-4'-nitroacetophenone through a two-step reduction and azidation process. ncat.edu

Table 1: Examples of Synthesized Hydroxyacetophenone-Tetrazole Hybrids researchgate.netacgpubs.org

| Compound ID | Molecular Structure Description | Yield (%) |

| 4a | 2'-hydroxyacetophenone and 1-alkyl-1H-thiotetrazole coupled via methylene spacer. | 36 |

| 5d | 2'-hydroxyacetophenone and 2-alkyl-2H-thiotetrazole coupled via methylene spacer. | 28 |

| 3 | 1-[4-(3-((1H-tetrazol-5-yl)thio)alkoxy)-2-hydroxy-3-propylphenyl]ethanone. | 95 |

This table is generated based on data reported in the cited literature.

Chalcone Derivatives

Chalcones, characterized by an open-chain flavonoid structure of two aromatic rings linked by an α,β-unsaturated ketone system, are significant synthetic targets due to their broad spectrum of biological activities. rasayanjournal.co.inacs.org this compound is a common and crucial starting material for the synthesis of a wide array of chalcone derivatives. iraj.in

The most prevalent method for synthesizing chalcones from this compound is the Claisen-Schmidt condensation. rasayanjournal.co.inugm.ac.idrjpbcs.com This reaction involves the base-catalyzed condensation of an acetophenone (B1666503) derivative (in this case, this compound) with an aromatic aldehyde. acs.orgnih.gov

Several variations of the Claisen-Schmidt condensation have been developed to improve efficiency and environmental friendliness:

Conventional Synthesis: The reaction is often carried out using strong bases like potassium hydroxide (KOH) or sodium hydroxide (NaOH) in a polar solvent such as methanol (B129727) or ethanol, typically requiring stirring at room temperature for an extended period. ugm.ac.idrjpbcs.com For example, reacting 4-hydroxyacetophenone with various benzaldehyde (B42025) derivatives (p-anisaldehyde, veratraldehyde, 4-chlorobenzaldehyde) in methanol with KOH yielded the corresponding chalcones in high yields (93-97%). ugm.ac.id

Solvent-Free Grinding: An environmentally benign alternative involves a grinding technique where solid reactants (4-hydroxyacetophenone, an aldehyde, and a solid base like NaOH) are ground together in a mortar and pestle at room temperature. rasayanjournal.co.inresearchgate.net This method significantly reduces the use of volatile organic compounds and can shorten reaction times. rasayanjournal.co.in The synthesis of 4'-hydroxy-4-nitro chalcone from 4-hydroxyacetophenone and 4-nitrobenzaldehyde has been successfully achieved using this grinding method. researchgate.net

PEG-400 as a Recyclable Solvent: Polyethylene glycol (PEG-400) has been employed as a non-toxic, inexpensive, and recyclable solvent for the Claisen-Schmidt condensation, aligning with the principles of green chemistry. rjpbcs.com Stirring an equimolar mixture of 4-hydroxyacetophenone, an aldehyde (e.g., 2-chlorobenzaldehyde), and KOH in PEG-400 at 40°C has proven effective for synthesizing chalcones. rjpbcs.com

Table 2: Synthesis of Chalcone Derivatives from this compound

| Chalcone Derivative | Aldehyde Reactant | Synthetic Method | Yield (%) | Reference |

| (E)-4'-hydroxy-4-methoxychalcone | p-Anisaldehyde | Claisen-Schmidt (KOH, Methanol) | 96% | ugm.ac.id |

| (E)-4'-hydroxy-3,4-dimethoxychalcone | Veratraldehyde | Claisen-Schmidt (KOH, Methanol) | 97% | ugm.ac.id |

| (E)-4'-hydroxy-4-chlorochalcone | 4-Chlorobenzaldehyde | Claisen-Schmidt (KOH, Methanol) | 96% | ugm.ac.id |

| 4'-hydroxy-4-hydroxy chalcone | 4-Hydroxybenzaldehyde | Solvent-Free Grinding (NaOH) | 66.67% | rasayanjournal.co.in |

| 3-(2-chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | 2-Chlorobenzaldehyde | PEG-400 Solvent (KOH) | Significant | rjpbcs.com |

This table presents a selection of synthesized chalcones and their reported yields from the cited research.

Other Heterocyclic Conjugates and Modified Structures

Beyond tetrazoles and chalcones, this compound is a precursor for a variety of other heterocyclic compounds. These syntheses often leverage the reactivity of the ketone and phenolic hydroxyl group to build complex molecular architectures.

One area of exploration is the synthesis of thiazole (B1198619) and thiazolidinone derivatives. For instance, new thiazolidinones have been synthesized starting from 4-hydroxyacetophenone. researchgate.net The synthetic pathway can involve the initial formation of a Schiff base, which then undergoes cyclization. Similarly, tetrazole-based hybrids have been linked with other heterocyclic systems like thiazole, thiophene, and thiadiazole. nih.gov The synthesis of these complex molecules involves multi-step reactions, starting with precursors like 1-(4-acetylphenyl)-1H-tetrazole, which is then brominated and reacted with thiosemicarbazide (B42300) derivatives to form the thiazole ring. nih.gov

The synthesis of benzotriazole (B28993) derivatives has also been attempted. The preparation of 3'-azido-4'-hydroxyacetophenone serves as a key step toward a potential benzyne-azide "click chemistry" reaction to form a this compound-1H-benzotriazole conjugate. ncat.edu Click chemistry represents a class of reactions that are rapid, high-yielding, and produce minimal byproducts, making them attractive for creating complex molecules. ncat.edu

Furthermore, chalcones derived from 4-hydroxyacetophenone are themselves valuable intermediates for synthesizing other heterocycles, such as flavones, pyrazolines, and benzothiazepines. acs.orgrjpbcs.com This highlights the role of this compound as a foundational building block in a cascade of synthetic possibilities leading to a diverse library of heterocyclic compounds.

Mechanistic Investigations of Biological Activities

Anti-Metastatic and Anti-Cancer Mechanisms

4'-Hydroxyacetophenone has emerged as a compound of interest for its ability to interfere with the physical processes of cancer metastasis. Metastasis, the process by which cancer cells spread to distant parts of the body, is responsible for the vast majority of cancer-related deaths and involves a complex sequence of events including changes in cell shape, adhesion, and migration. nih.govregimenlab.com Studies show that 4-HAP can disrupt this mechanical program, offering a novel therapeutic avenue. nih.govtandfonline.com

The primary anti-metastatic mechanism of this compound is its ability to directly activate specific isoforms of nonmuscle myosin-2 (NM2), a key motor protein that governs cell shape, contractility, and migration. nih.govthieme-connect.com Specifically, 4-HAP activates NM2B (MYH10) and NM2C (MYH14) by promoting their assembly into functional filaments. nih.govthieme-connect.com This activation has profound effects on the cancer cell's cytoskeleton, the internal framework that dictates cell structure and mechanics.

In cancer cells, particularly colon and pancreatic cancer cells, treatment with 4-HAP leads to a significant remodeling of the actin cytoskeleton. nih.govresearchgate.netnih.gov This is characterized by an increase in cortical tension and the formation of cortical actin belts. nih.govmdpi.com By directly targeting and activating NM2C, 4-HAP interferes with the cytoskeletal plasticity required for metastasis. nih.govglpbio.com This abnormal activation is thought to "freeze" the myosin on actin filaments, effectively disrupting the dynamic machinery of cellular movement. cymitquimica.com This modulation increases cell stiffness, which in turn inhibits the cell's ability to deform and navigate through tissue barriers. nih.govglpbio.com

A direct consequence of NM2 activation and cytoskeletal modulation by this compound is the significant inhibition of critical metastatic processes: cell adhesion, invasion, and migration. nih.govregimenlab.com In vitro studies using human colorectal cancer cells (HCT116) have demonstrated that 4-HAP leads to a dose-dependent decrease in these three activities, with migration being the most strongly inhibited. researchgate.net

The compound's action through NM2C is crucial for this inhibitory effect. nih.govresearchgate.net By altering actin organization and increasing cell stiffness, 4-HAP blocks the ability of cancer cells to polarize, form protrusions like invadopodia, and disseminate. nih.govthieme-connect.com This mechanism has been observed in both colorectal and pancreatic cancer models, where 4-HAP treatment decreased the cells' ability to invade surrounding tissue. nih.govnih.govmdpi.com In vivo studies have corroborated these findings, showing that administration of 4-HAP significantly reduces the metastatic burden in mouse models of colon and pancreatic cancer liver metastasis. nih.govnih.govcymitquimica.com

Table 1: In Vitro Effects of this compound on HCT116 Colorectal Cancer Cells

| Process | Effect | Primary Molecular Target | Reference |

|---|---|---|---|

| Adhesion | Significantly decreased | NM2C | nih.govresearchgate.net |

| Invasion | Significantly decreased | NM2C | nih.govresearchgate.net |

| Migration | Most strongly inhibited | NM2C | nih.govresearchgate.net |

The findings highlight the pharmacological control of specific myosin isoforms as a promising therapeutic strategy to combat metastatic disease. nih.govregimenlab.com Nonmuscle myosin-2 lies at the endpoint of numerous signaling pathways, making it a direct and specific target for therapy. nih.gov Unlike treatments that target upstream signaling molecules (like K-RAS), activating NM2C with compounds such as 4-HAP can correct cytoskeletal defects without needing to inhibit the primary oncogenic driver itself. nih.gov

Research has identified NM2C as a specific and druggable therapeutic target for controlling metastasis. nih.govcymitquimica.com In pancreatic cancer, key mechanoresponsive proteins, including NM2C (MYH14), are highly expressed compared to healthy tissue. mdpi.comglpbio.com Targeting the overabundant NM2C with an activator like 4-HAP overwhelms the cell's ability to polarize and invade, effectively halting its metastatic potential. nih.govglpbio.com This approach of targeting the mechanoresponsive proteins of the actin cytoskeleton represents a new strategy that could potentially be combined with other therapies like chemotherapy or radiotherapy to improve outcomes for cancer patients. nih.govcymitquimica.com

Inhibition of Cancer Cell Adhesion, Invasion, and Migration

Anti-Inflammatory Pathways and Modulations

In addition to its anti-cancer properties, this compound exhibits anti-inflammatory effects by modulating key enzymatic and signaling pathways involved in the inflammatory response.

This compound has been shown to possess inhibitory properties against the Cyclooxygenase-2 (COX-2) enzyme. regimenlab.comnih.gov COX-2 is an inducible enzyme that is upregulated during inflammation and plays a crucial role in synthesizing prostaglandins (B1171923), which are lipid compounds that mediate inflammation and pain. regimenlab.com By inhibiting the COX-2 enzyme, 4-HAP can reduce the production of these pro-inflammatory prostaglandins, thereby alleviating the effects of inflammation. regimenlab.com One study noted that 4-HAP inhibited the production of cyclooxygenase-2 in an animal model of inflammation. nih.gov However, another study investigating its vasorelaxant properties found that the effect was not altered by the presence of indomethacin, a potent COX inhibitor, suggesting the mechanism can be context-dependent. phcogres.com

A key mechanism underlying the anti-inflammatory action of this compound is the suppression of the Nuclear Factor-κB (NF-κB) signaling pathway. nih.gov NF-κB is a critical transcription factor that controls the gene expression of numerous pro-inflammatory mediators, including cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes like COX-2 and iNOS. nih.govmdpi.com

Mentioned Compounds

Modulation of Pro-inflammatory and Anti-inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6, IL-10)

This compound (HAP) demonstrates notable anti-inflammatory effects through its ability to modulate the cytokine network. Research has shown that HAP can attenuate the levels of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6) in inflamed tissues. nih.govresearchgate.net This modulation is critical in mitigating the inflammatory cascade. The mechanism often involves the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway, a crucial transcription factor for inducing the expression of these cytokines. nih.govsemanticscholar.org

Studies on closely related derivatives further illuminate these mechanisms. For instance, 3,5-Diprenyl-4-hydroxyacetophenone (B12367755) (DHAP), a derivative isolated from Ageratina pazcuarensis, significantly inhibits the production of TNF-α, IL-1β, and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. nih.govnih.gov Concurrently, DHAP was found to enhance the production of the anti-inflammatory cytokine IL-10, which plays a pivotal role in resolving inflammation. nih.govnih.gov This dual action of suppressing pro-inflammatory mediators while boosting anti-inflammatory ones highlights a sophisticated immunomodulatory capability.

Table 1: Effect of this compound Derivatives on Cytokine Production

Compound Model System Effect on Pro-inflammatory Cytokines Effect on Anti-inflammatory Cytokines Reference p-Hydroxyacetophenone (HAP) Homogenized paw tissue (in vivo) Reduced TNF-α, IL-1β, IL-6 Not Reported [5, 8] 3,5-Diprenyl-4-hydroxyacetophenone (DHAP) LPS-stimulated J774A.1 macrophages Inhibited IL-1β (55.56%), IL-6 (51.62%), TNF-α (59.14%) Increased IL-10 (61.20%) [3, 11, 12]

Antioxidative Mechanisms

The antioxidant properties of this compound are a cornerstone of its biological activity, primarily attributed to its phenolic structure. regimenlab.comchemicalbook.comchemimpex.com

Free Radical Scavenging Capabilities

The hydroxyl group on the phenyl ring of this compound enables it to act as a potent free radical scavenger. regimenlab.comsolubilityofthings.com It functions by donating a hydrogen atom to neutralize highly reactive free radicals, such as reactive oxygen species (ROS). This action terminates the chain reactions that can lead to cellular damage, lipid peroxidation, and protein carboxylation. regimenlab.com The resulting antioxidant radical is stabilized by the delocalization of the electron across the benzene (B151609) ring, rendering it much less reactive. regimenlab.com

The efficacy of this scavenging activity has been demonstrated in various assays. While specific IC50 values for the parent compound are not always detailed, studies on derivatives showcase significant potential. For example, the derivative 3,5-Diprenyl-4-hydroxyacetophenone (DHAP) exhibited a strong scavenger effect against the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, with a reported IC50 of 26.00 ± 0.37 µg/mL. nih.govnih.govresearchgate.net Phenolic compounds are known to effectively scavenge a range of radicals including DPPH, hydroxyl (HO•), nitric oxide (NO•), and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation. nih.govnih.gov

Enhancement of Endogenous Enzymatic Antioxidant Systems (e.g., Superoxide Dismutase, Glutathione Peroxidase, Glutathione Reductase)

Beyond direct radical scavenging, this compound exerts its antioxidant effects by bolstering the body's own enzymatic defense systems. nih.govresearchgate.net Studies have revealed that HAP administration can increase the activity of crucial endogenous antioxidant enzymes, including Superoxide Dismutase (SOD), Glutathione Peroxidase (GPx), and Glutathione Reductase (GR) in the liver. nih.govresearchgate.net

Antimicrobial Action Mechanisms

This compound and its derivatives have demonstrated a spectrum of antimicrobial activities, targeting both bacteria and fungi through various mechanisms. chemicalbook.comacgpubs.org

Antibacterial Modalities against Specific Pathogens

The antibacterial properties of hydroxyacetophenones are linked to the presence of both the hydroxyl and acetyl groups on the benzene ring, which provide a balance of hydrophobicity and polarity essential for antimicrobial action. acgpubs.org While some derivatives of hydroxyacetophenone show good activity against Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae, others are more effective against Gram-positive pathogens. core.ac.uk

For instance, the derivative 4-hydroxy-3-(3-methyl-2-butenyl) acetophenone (B1666503) (4-H-3-(MB)AP) displays specific and potent activity against Gram-positive bacteria, including the antibiotic-resistant strain MRSA (Staphylococcus aureus) and Mycobacterium smegmatis. journalmrji.com Its proposed mechanism involves the permeabilization of the bacterial membrane and the disruption of the cell division machinery. journalmrji.com Other derivatives have shown efficacy against major oral pathogens, including the Gram-positive Streptococcus mutans and the Gram-negative Porphyromonas gingivalis. nih.gov

Table 2: Antibacterial Spectrum of this compound and its Derivatives

Compound/Derivative Target Pathogen Gram Stain Observed Activity/Mechanism Reference Hydroxyacetophenone derivatives Escherichia coli, Klebsiella pneumoniae Negative Good antibacterial activity (zone of inhibition) researchgate.net 4-H-3-(MB)AP Methicillin-resistant Staphylococcus aureus (MRSA) Positive Permeabilizes bacterial membrane, disrupts divisome regimenlab.com 2',6'-dihydroxy-4'-geranyloxyacetophenone Streptococcus mutans, Porphyromonas gingivalis Positive/Negative Strong antimicrobial activity against oral pathogens journalmrji.com Hydroxyacetophenone-tetrazole hybrids P. aeruginosa, S. aureus, E. faecalis, A. baumannii Mixed Broad-spectrum activity (MIC 4-16 µg/ml for most active) chemicalbook.com

Antifungal Modalities

The antifungal activity of this compound has been documented against specific fungal species. It has been reported to be effective against the plant pathogen Cladosporium cucumerinum. acgpubs.org

Derivatives of this compound often exhibit enhanced or broader antifungal profiles. For example, 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone (4HMBA) not only shows antifungal activity against Candida albicans but also acts synergistically with the common antifungal drug fluconazole. researchgate.net The mechanism for this synergy involves the inhibition of the yeast-to-hyphal transition (a key virulence factor) and a reduction in the thickness of the fungal cell wall. researchgate.net Furthermore, synthetic hybrids and metal complexes of 4-Hydroxyacetophenone have been developed, showing promising activity against a range of fungi including Aspergillus niger, Aspergillus fumigatus, and Rhizopus stolonifera. scirp.org

Table 3: Antifungal Spectrum of this compound and its Derivatives

Compound/Derivative Target Pathogen Observed Activity/Mechanism Reference This compound Cladosporium cucumerinum Antifungal activity chemicalbook.com 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone (4HMBA) Candida albicans Inhibits filamentation, reduces cell wall thickness, synergistic with fluconazole researchgate.net N-4-hydroxyacetophenone isonicotinoyl hydrazone metal complexes Aspergillus fumigatus, Aspergillus niger, Candida albicans Enhanced antifungal activity upon metal coordination acgpubs.org Xanthoxylin (a hydroxyacetophenone) Penicillium expansum, Candida albicans Antifungal activity chemicalbook.com

Receptor and Enzyme Modulation

The biological activities of this compound and its derivatives often stem from their ability to modulate the function of specific enzymes and receptors. These interactions are critical in various physiological and pathological pathways. Mechanistic studies have revealed how these compounds can act as inhibitors or antagonists, influencing cellular signaling and metabolic processes.

Xanthine (B1682287) Oxidase Inhibition Kinetics

This compound has been identified as a potent inhibitor of xanthine oxidase (XO), an enzyme crucial in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. farmaciajournal.com Research has shown that this compound, also referred to as 4-HAP, demonstrates a significant inhibitory effect on XO activity. acs.orgnih.gov When compared to the well-known XO inhibitor allopurinol, which has a half-maximal inhibitory concentration (IC50) of 12.21 ± 0.27 μM, this compound exhibits a comparable IC50 value of 15.62 ± 1.19 μM. acs.orgnih.gov

Kinetic studies have been conducted to elucidate the mechanism of this inhibition. The results indicate that this compound acts as a mixed-type competitive inhibitor of xanthine oxidase. farmaciajournal.comacs.orgbiocrick.com The inhibition constant (Ki) for this compound has been determined to be 8.41 ± 1.03 μM. acs.orgnih.govbiocrick.com This mixed inhibition mechanism suggests that this compound can bind to both the free enzyme and the enzyme-substrate complex, thereby impeding the catalytic process. farmaciajournal.com

| Inhibitor | IC50 (μM) | Inhibition Type | Ki (μM) |

| This compound | 15.62 ± 1.19 acs.orgbiocrick.com | Mixed Competitive farmaciajournal.comacs.org | 8.41 ± 1.03 acs.orgbiocrick.com |

| Allopurinol (Reference) | 12.21 ± 0.27 acs.orgnih.gov | Competitive | N/A |

Farnesoid X Receptor (FXR) Antagonism by Derivatives

Derivatives of hydroxyacetophenone have been explored as potential non-steroidal antagonists for the Farnesoid X Receptor (FXR), a nuclear receptor involved in bile acid, lipid, and glucose homeostasis. nih.govresearchgate.net Through high-throughput screening, a compound with a this compound scaffold was identified as a moderate FXR antagonist with an IC50 value of 35.2 ± 7.2 μM. nih.gov

Structure-activity relationship (SAR) studies were conducted to improve the antagonistic potency. nih.gov These investigations revealed that the lipophilicity and shape of the substituents on the aromatic ring are critical for activity. nih.gov A significant enhancement in potency was achieved by modifying the substituents. For instance, replacing the hydroxyl group at the C2 position of the aromatic ring with a benzyloxy (OBn) substituent resulted in a derivative with a substantially improved IC50 of 1.1 ± 0.1 μM. nih.gov Further studies on related chalcone (B49325) and chromene-based derivatives, which can be derived from acetophenones, also identified potent FXR antagonists with IC50 values in the micromolar range. nih.gov

| Compound | Modification | Target | IC50 (μM) |

| Lead Compound (1) | This compound core | FXR Antagonist | 35.2 ± 7.2 nih.gov |

| Analog (2b) | OH at C2 replaced by OBn | FXR Antagonist | 1.1 ± 0.1 nih.gov |

| Chromene Derivative (11c) | Chromene-based structure | FXR Antagonist | 3.58–8.11 (range for class) nih.gov |

Cysteinyl-Leukotriene Receptor Type 1 (CysLT1) Antagonism by Derivatives

Certain derivatives of hydroxyacetophenone have been identified as antagonists of the Cysteinyl-Leukotriene Receptor Type 1 (CysLT1). acgpubs.org CysLT1 is a G protein-coupled receptor that mediates the pro-inflammatory effects of cysteinyl leukotrienes, which are involved in allergic and inflammatory conditions like asthma. wikipedia.orgnih.gov

A notable example is LY171883, a 2'-hydroxyacetophenone (B8834) derivative, which is recognized as a selective CysLT1 antagonist. acgpubs.org The development of such antagonists often starts from scaffolds that can be structurally related to hydroxyacetophenones. For example, research has identified several hydroxyacetophenone series that possess not only potent mGluR2 positive allosteric modulator activity but also significant CysLT1 antagonist activity. acsmedchem.org The structural features of these molecules allow them to bind to the CysLT1 receptor, blocking the action of its natural ligands (LTC4, LTD4, and LTE4) and thereby preventing the downstream inflammatory cascade. wikipedia.org

| Derivative Class | Example Compound | Target Receptor | Activity |

| Hydroxyacetophenone Derivatives | LY171883 acgpubs.org | CysLT1 | Selective Antagonist acgpubs.org |

| Hydroxyacetophenone Series | Not specified | CysLT1 / mGluR2 | Dual Pharmacological Activity acsmedchem.org |

Structure Activity Relationship Sar and Computational Studies

Elucidation of Pharmacophoric Requirements for Bioactivity

Pharmacophore mapping identifies the essential spatial arrangement of molecular features necessary for a compound to interact with a specific biological target. For 4'-Hydroxyacetophenone and its derivatives, these studies have been crucial in understanding the structural requirements for their diverse biological effects.

This compound (4-HAP) has been identified as an inhibitor of colon cancer cell adhesion, invasion, and migration. researchgate.netmdpi.com Its primary mechanism involves the activation of nonmuscle myosin-2C (NM2C), which alters the actin organization within the cancer cell, thereby inhibiting the mechanical processes required for metastasis. researchgate.netchemrxiv.org This makes NM2C a specific therapeutic target for controlling metastatic disease. researchgate.net

The development of derivatives from the this compound scaffold has been a key strategy to enhance anticancer activity. Chalcones, synthesized via the Claisen-Schmidt reaction between 4-hydroxyacetophenone and substituted benzaldehydes, are a prominent class of such derivatives. mdpi.com Studies on chalcone (B49325) acetamide (B32628) derivatives against triple-negative breast cancer, a highly metastatic disease, have revealed important SAR insights. Among a series of synthesized compounds, a derivative featuring a pyrrolidine (B122466) group demonstrated significant inhibitory activity against cancer cell proliferation and was shown to promote apoptosis. mdpi.com

Further structural modifications, such as the synthesis of flavonoid derivatives, have also been explored. The substitution patterns on the flavonoid rings are critical for their activity against lung cancer. For instance, the presence of chloro or methyl groups on the B ring and a methoxy (B1213986) group on the A ring has been shown to be beneficial for enhancing anticancer activity. nih.gov

| Derivative Class | Key Structural Feature | Effect on Anticancer/Anti-Metastatic Activity | Target Cancer Cell Line | Reference |

| Parent Compound | This compound | Activates NM2C, inhibiting cell adhesion, invasion, and migration. | Colon Cancer (HCT116) | researchgate.net, chemrxiv.org |

| Chalcone Acetamide | Pyrrolidine moiety | Potent inhibition of cell proliferation and induction of apoptosis. | Triple-Negative Breast Cancer (MDA-MB-231) | mdpi.com |

| Flavonoid Derivative | Chloro/methyl on B-ring, Methoxy on A-ring | Enhanced activity against lung cancer cells. | Lung Cancer (A549) | nih.gov |

The anti-inflammatory properties of this compound derivatives, particularly chalcones and flavanones, are strongly influenced by the nature and position of substituents on their aromatic rings.

For chalcones derived from hydroxyacetophenones, the presence of electron-donating groups like alkoxy (e.g., methoxy) and alkyl groups tends to enhance anti-inflammatory activity. nih.gov Specifically, a methoxy group at the 4-position of the B-ring has been identified as important for this effect. mdpi.com Conversely, introducing electron-withdrawing groups such as nitro or chloro moieties at the ortho or para positions can decrease activity, whereas a methoxy group at the meta position has been found to enhance it. semanticscholar.org

In the case of flavanone (B1672756) derivatives, which can be synthesized from chalcones, SAR studies have shown that incorporating a carboxyl group in the B-ring increases anti-inflammatory activity by inhibiting nitric oxide (NO) production. nih.gov However, the addition of methoxy groups to the A-ring was found to slightly decrease this activity. nih.gov For diarylpentanoid analogues, another class of related compounds, the presence of a hydroxyl group on both aromatic rings is considered critical for their anti-inflammatory bioactivity. medchemexpress.com

| Compound Class | Substituent & Position | Impact on Anti-inflammatory Potency | Reference |

| Chalcones | Electron-donating groups (alkoxy, alkyl) | Enhanced activity | nih.gov |

| 4-Methoxy on B-ring | Important for activity | mdpi.com | |

| meta-Methoxy group | Enhanced activity | semanticscholar.org | |

| ortho or para-Nitro/chloro | Decreased activity | semanticscholar.org | |

| Flavanones | Carboxyl group on B-ring | Increased activity | nih.gov |

| Methoxy groups on A-ring | Decreased activity | nih.gov | |

| Diarylpentanoids | Hydroxyl group on both aromatic rings | Critical for bioactivity | medchemexpress.com |

Chemical modifications of the this compound structure have led to derivatives with a broad spectrum of antimicrobial activities. The nature of these modifications is a key determinant of both the potency and the range of susceptible microbes.

One successful approach involves the synthesis of chalcones. A 4'-hydroxy-4-nitro chalcone derivative demonstrated strong antibacterial activity against Escherichia coli and weaker activity against Staphylococcus aureus. researchgate.net This suggests that the presence of an electron-withdrawing nitro group can be crucial for antibacterial efficacy. researchgate.net The reactive α,β-unsaturated keto group in the chalcone backbone is considered fundamental to their antimicrobial action. mdpi.comnih.gov

Another strategy is the creation of hybrid molecules. A series of novel hybrids combining 2'-hydroxyacetophenone (B8834) with N-alkylated thiotetrazole, linked by methylene (B1212753) spacers, exhibited broad-spectrum activity against various bacteria and fungi, with minimum inhibitory concentration (MIC) values ranging from 4 to 128 µg/ml. mdpi.com Furthermore, the introduction of a thiosemicarbazone fragment, along with two free phenol (B47542) hydroxyl groups and a bromine atom, resulted in a derivative with high antibacterial activity against E. coli and Klebsiella pneumoniae. frontiersin.org Pyrimidine derivatives synthesized from the reaction of 4-hydroxyacetophenone-derived chalcones with urea (B33335) and thiourea (B124793) have also been investigated for their antimicrobial potential. researchgate.net

| Derivative Type | Key Chemical Modification | Antimicrobial Spectrum/Potency | Reference |

| Chalcone | 4-Nitro group on B-ring | Strong activity against E. coli, weaker against S. aureus. | researchgate.net |

| Tetrazole Hybrid | Hybridization with N-alkylated thiotetrazole | Broad-spectrum antibacterial and antifungal activity. | mdpi.com |

| Thiosemicarbazone | Addition of thiosemicarbazone, two hydroxyls, and bromine | High activity against E. coli and K. pneumoniae. | frontiersin.org |

| Pyrimidine | Cyclization of chalcones with urea/thiourea | Investigated for antimicrobial activity. | researchgate.net |

Structural Determinants for Anti-inflammatory Potency

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Properties

QSAR models provide mathematical equations that relate the chemical structure of compounds to their biological activity, enabling the prediction of potency for new molecules. nih.govCurrent time information in Bangalore, IN. Several QSAR studies have been performed on this compound derivatives to understand the structural features governing their biological properties, particularly their antimicrobial effects.

A QSAR study on a series of acetophenone (B1666503) derivatives, including hydroxy-substituted analogs, identified that their antibacterial activity is predominantly influenced by spatial, electronic, and topological descriptors. sciforum.net Another study focusing on chalcones derived from p-hydroxy acetophenone for their activity against Bacillus pumilis developed a QSAR model indicating that an increase in ADME Weight and Kappa2 index, coupled with a decrease in HOMO (Highest Occupied Molecular Orbital) energy, are favorable for inhibitory activity. mdpi.com This suggests that electron-donating substituents, which raise the HOMO energy, may negatively impact activity. mdpi.com

Furthermore, a 2D-QSAR analysis was conducted on 3-iodochromone derivatives synthesized from 2-hydroxyacetophenone (B1195853) precursors to model their fungicidal activity. acgpubs.org The best model revealed that descriptors such as DeltaEpsilonC (related to electronic properties) and ZCompDipole (dipole moment) were major factors influencing fungicidal potency. acgpubs.org These studies provide a quantitative framework for optimizing the structure of hydroxyacetophenone derivatives to enhance specific biological activities.

| Derivative Class | Biological Activity | Key QSAR Descriptors | Reference |

| Acetophenones | Antibacterial | Spatial, electronic, and topological descriptors | sciforum.net |

| Chalcones | Antibacterial (B. pumilis) | ADME Weight, Kappa2 index, HOMO energy | mdpi.com |

| 3-Iodochromones | Fungicidal | DeltaEpsilonC, T_2_Cl_6, T_T_F_3, ZCompDipole | acgpubs.org, |

Molecular Docking and Dynamics Simulations for Target Binding Affinity

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of a ligand to its biological target at an atomic level. These methods have provided significant insights into how this compound and its derivatives interact with various enzymes and receptors.

For instance, molecular docking studies were performed on bis-Schiff base derivatives of 4-hydroxyacetophenone to explore their potential as cholinesterase inhibitors, a key strategy in managing neurodegenerative diseases. The simulations indicated that the most potent compound acts as a dual inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) by forming stable hydrophobic and polar interactions within the enzyme active sites. sciforum.net The analysis highlighted that specific structural features, such as bromo benzyl (B1604629) and 2-methoxyphenol groups, are vital for this high-affinity binding. sciforum.net

In another study, molecular docking was used to investigate the binding of 4-hydroxyacetophenone itself to the Dengue virus NS2B/NS3 protease, a potential antiviral target. The simulations showed that the compound could bind deeply within the active site, interacting with the catalytic triad (B1167595) residues (His51, Asp75, Ser135), suggesting it could serve as a potential inhibitor of viral replication. acgpubs.org MD simulations have also been employed to study the physical properties of this compound, such as its polymorphic forms in the solid state, which is crucial for drug development.

| Derivative/Compound | Biological Target | Key Findings from Docking/MD | Reference |

| Bis-Schiff Base Derivatives | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE) | Dual inhibition via hydrophobic and polar interactions; bromo benzyl and 2-methoxyphenol groups are key. | , sciforum.net,, |

| This compound | Dengue Virus NS2B/NS3 Protease | Binds within the active site, interacting with the catalytic triad. | acgpubs.org |

| This compound | Not applicable (Polymorph study) | MD simulations used to model the lattice energetics and volumetric properties of its different crystalline forms. |

Preclinical and Translational Research Findings

In Vitro Cellular Models

Cancer Cell Line Studies on Proliferation, Adhesion, Invasion, and Migration

In vitro studies utilizing cancer cell lines have been instrumental in elucidating the anti-metastatic potential of 4'-Hydroxyacetophenone. Research has demonstrated that 4-HAP can significantly inhibit key processes involved in cancer cell dissemination, including proliferation, adhesion, invasion, and migration.

Notably, in studies involving the human colorectal cancer cell line HCT116, 4-HAP exhibited a dose-dependent reduction in these cellular activities. pnas.orgnih.gov Treatment with 4-HAP was found to decrease cell adhesion, invasion, and migration, with the most pronounced inhibitory effect observed on cell migration. pnas.orgnih.gov While a modest, dose-dependent decrease in cellular proliferation was also noted, the primary impact appears to be on the mechanical processes of metastasis. nih.gov The compound is believed to exert these effects by activating nonmuscle myosin-2C (NM2C), which leads to a remodeling of the actin cytoskeleton and an increase in cell stiffness, thereby hindering the cells' ability to polarize and move. pnas.orgnih.govpnas.org

Similar anti-metastatic effects have been observed in pancreatic cancer cell models. nih.govresearchgate.net Research indicates that 4-HAP can induce the formation of cortical actin belts and increase transverse actin arcs in pancreatic ductal adenocarcinoma (PDAC) cells in a manner dependent on myosin IIC. nih.govresearchgate.net This alteration in cytoskeletal structure is associated with a decrease in the cells' ability to disseminate and invade. nih.govresearchgate.net By promoting the assembly of myosin IIC, 4-HAP effectively stiffens the cancer cells, overwhelming their capacity for invasion. researchgate.nethopkinsmedicine.org

Interactive Data Table: Effect of this compound on HCT116 Cancer Cell Functions

| Parameter | Effect of 4-HAP Treatment | Key Finding | References |

| Proliferation | Modest, dose-dependent decrease | At 4 µM, cell density decreased by 23% after 72 hours. | nih.gov |

| Adhesion | Significant dose-dependent decrease | Inhibited in wild-type HCT116 cells. | pnas.orgnih.gov |

| Invasion | Significant dose-dependent decrease | Inhibited in wild-type HCT116 cells. | pnas.orgnih.govmdpi.com |

| Migration | Strong, dose-dependent decrease | Most strongly inhibited of the three mechanical processes. | pnas.orgnih.gov |

Immune Cell Responses in Inflammation Models

The anti-inflammatory properties of this compound and its derivatives have been investigated in in vitro models using immune cells, particularly macrophages. A study on 3,5-diprenyl-4-hydroxyacetophenone (B12367755) (DHAP), a derivative, demonstrated its ability to modulate inflammatory responses in lipopolysaccharide (LPS)-stimulated J774A.1 macrophages. nih.govnih.govresearchgate.net

In these models, DHAP was shown to inhibit the production of key pro-inflammatory mediators. nih.gov Specifically, at a concentration of 91.78 µM, DHAP significantly reduced the levels of nitric oxide (NO) by 38.96%, interleukin-1β (IL-1β) by 55.56%, interleukin-6 (IL-6) by 51.62%, and tumor necrosis factor-α (TNF-α) by 59.14%. nih.govresearchgate.net Concurrently, the compound was found to increase the production of the anti-inflammatory cytokine interleukin-10 (IL-10) by 61.20%. nih.govresearchgate.net These findings suggest that 4-HAP derivatives can directly influence macrophage activity to suppress inflammatory responses.

Interactive Data Table: Effect of 3,5-diprenyl-4-hydroxyacetophenone (DHAP) on Macrophage Cytokine Production

| Cytokine/Mediator | Concentration of DHAP | Percentage Inhibition/Increase | References |

| Nitric Oxide (NO) | 91.78 µM | 38.96% Inhibition | nih.govresearchgate.net |

| Interleukin-1β (IL-1β) | 91.78 µM | 55.56% Inhibition | nih.govresearchgate.net |

| Interleukin-6 (IL-6) | 91.78 µM | 51.62% Inhibition | nih.govresearchgate.net |

| Tumor Necrosis Factor-α (TNF-α) | 91.78 µM | 59.14% Inhibition | nih.govresearchgate.net |

| Interleukin-10 (IL-10) | 91.78 µM | 61.20% Increase | nih.govresearchgate.net |

Microbial Culture Sensitivity Testing and Minimum Inhibitory Concentrations (MIC)

The antimicrobial potential of this compound and its derivatives has been evaluated against various microbial strains. Studies have reported that these compounds exhibit a broad spectrum of antimicrobial activity. For instance, a series of synthesized hydroxyacetophenone-tetrazole hybrids demonstrated inhibitory effects against all tested clinical isolates of Gram-positive and Gram-negative bacteria, as well as fungal species, with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 128 µg/ml. acgpubs.org

In another study, various hydroxyacetophenone derivatives showed good antibacterial activity against Escherichia coli and Klebsiella pneumoniae, although they displayed poor antifungal activity. core.ac.uk The presence of specific chemical moieties, such as free phenol (B47542) hydroxyl groups and a bromine atom, appeared to enhance the antibacterial efficacy. core.ac.uk It has also been noted that dihydroxyacetophenone isomers found in coffee residue possess antimicrobial activity against tested bacteria. acgpubs.org The antimicrobial effect of phenolic acid derivatives, a class to which this compound belongs, has been reported to increase with the length of the alkyl chain, which is thought to disrupt the fluidity of the microbial cell membrane. nih.gov

Interactive Data Table: Antimicrobial Activity of Hydroxyacetophenone Derivatives

| Compound Type | Microorganism | Activity/MIC Range | References |

| Hydroxyacetophenone-tetrazole hybrids | Bacteria and Fungi | MIC: 4 to 128 µg/ml | acgpubs.org |

| Hydroxyacetophenone derivatives | Escherichia coli, Klebsiella pneumoniae | Good antibacterial activity | core.ac.uk |

| Dihydroxyacetophenone isomers | Bacteria | Antimicrobial activity observed | acgpubs.org |

In Vivo Animal Models

Metastasis Suppression in Rodent Models

The promising in vitro findings regarding the anti-metastatic effects of this compound have been corroborated by in vivo studies in rodent models of cancer. In a mouse model of colorectal cancer liver metastasis, treatment with 4-HAP was shown to significantly reduce the metastatic burden. pnas.orgnih.govpnas.orgnih.gov This was achieved by injecting HCT116 cancer cells into the spleen of mice, which then colonize the liver, simulating metastasis. nih.gov The administration of 4-HAP was found to limit the development and spread of these metastases. nih.govmedchemexpress.com The mechanism behind this is believed to be the activation of nonmuscle myosin-2C (NM2C), which alters the organization of actin in the cancer cells, thereby inhibiting their metastatic potential. pnas.orgpnas.orgnih.gov

Similar results have been observed in pancreatic cancer models. nih.govresearchgate.net In a mouse model of pancreatic ductal adenocarcinoma (PDAC), 4-HAP treatment led to a decrease in metastasis to the liver. nih.govresearchgate.nethopkinsmedicine.org The compound's ability to increase the assembly of myosin IIC and stiffen the cancer cells is thought to be the key to overwhelming their ability to polarize and invade surrounding tissues. nih.govresearchgate.net These in vivo studies provide strong evidence for the potential of 4-HAP as a therapeutic agent for suppressing cancer metastasis. chemicalbook.comtechnologynetworks.com

Interactive Data Table: In Vivo Metastasis Suppression by this compound

| Cancer Model | Animal Model | Key Finding | References |

| Colorectal Cancer Liver Metastasis | Mouse | Significantly reduced metastatic burden in the liver. | pnas.orgnih.govpnas.orgnih.govtechnologynetworks.com |

| Pancreatic Ductal Adenocarcinoma | Mouse | Decreased metastasis to the liver. | nih.govresearchgate.nethopkinsmedicine.org |

Anti-inflammatory and Antinociceptive Efficacy in Murine Models

The anti-inflammatory and pain-relieving (antinociceptive) effects of this compound and its derivatives have been demonstrated in various murine models. In a λ-carrageenan-induced acute inflammatory paw edema model in mice, 4-HAP significantly reduced paw swelling and neutrophil infiltration. nih.gov Furthermore, analysis of homogenized paw tissue revealed that 4-HAP attenuated the levels of pro-inflammatory cytokines, including tumor necrosis factor-α, interleukin-1β, and interleukin-6. nih.gov The compound also inhibited the production of nuclear factor kappa B, cyclooxygenase-2, and nitric oxide. nih.gov

A derivative, 3,5-diprenyl-4-hydroxyacetophenone (DHAP), has also shown significant anti-inflammatory activity. nih.govnih.govresearchgate.net In a mouse model of ear edema induced by 12-O-tetradecanoylphorbol 13-acetate (TPA), topical administration of DHAP reduced the edema by 70.10%. nih.govresearchgate.netmdpi.com This effect is believed to be linked to the inhibition of pro-inflammatory mediators. nih.gov

In terms of antinociceptive effects, 4-HAP administered intraperitoneally at 80 mg/kg in vivo was found to reduce the writhing response induced by acetic acid and the licking time in a formalin test. nih.gov Another derivative, 3,5-diprenyl-4-hydroxyacetophenone (HYDP), demonstrated a dose-dependent reduction in nociception in models of both inflammatory and neuropathic pain. researchgate.netnih.gov It showed efficacies of 72.6% in a carrageenan-induced pain model and 57.1% in a spinal nerve ligation model. researchgate.netnih.gov

Interactive Data Table: Anti-inflammatory and Antinociceptive Effects of this compound and Derivatives in Murine Models

| Model | Compound | Key Finding | References |

| Carrageenan-induced paw edema | This compound | Reduced paw swelling, neutrophil infiltration, and pro-inflammatory cytokines. | nih.govresearchgate.net |

| TPA-induced ear edema | 3,5-diprenyl-4-hydroxyacetophenone (DHAP) | Reduced ear edema by 70.10%. | nih.govresearchgate.netmdpi.com |

| Acetic acid-induced writhing | This compound | Reduced writhing response. | nih.gov |

| Formalin test | This compound | Reduced licking time. | nih.gov |

| Carrageenan-induced inflammatory pain | 3,5-diprenyl-4-hydroxyacetophenone (HYDP) | 72.6% reduction in nociception. | researchgate.netnih.gov |

| Spinal nerve ligation (neuropathic pain) | 3,5-diprenyl-4-hydroxyacetophenone (HYDP) | 57.1% reduction in nociception. | researchgate.netnih.gov |

Metabolic Fate and Catabolic Pathways in Biological Systems

The breakdown of this compound in biological systems, particularly by microorganisms, is a subject of detailed scientific investigation. Bacteria have evolved sophisticated enzymatic pathways to utilize this aromatic compound as a source of carbon and energy. These catabolic pathways typically involve a series of oxidative reactions that modify the acetyl group and cleave the aromatic ring, ultimately funneling the resulting intermediates into central metabolic routes.

Microbial Degradation Pathways (e.g., in Pseudomonas fluorescens ACB)

A well-elucidated pathway for the degradation of this compound exists in the bacterium Pseudomonas fluorescens ACB. asm.orgnih.gov This pathway is initiated by a Baeyer-Villiger oxidation, a characteristic reaction for this bacterial strain. asm.org The entire process is orchestrated by a cluster of genes, designated hapCDEFGHIBA, which encode the necessary enzymes for the sequential breakdown of the compound. asm.orgnih.gov

The catabolism begins with the enzyme 4-hydroxyacetophenone monooxygenase (HapA), which catalyzes the conversion of this compound into 4-hydroxyphenyl acetate (B1210297). asm.orgchemicalbook.com This initial step is a crucial Baeyer-Villiger oxidation. asm.org Subsequently, the ester bond in 4-hydroxyphenyl acetate is cleaved by 4-hydroxyphenyl acetate hydrolase (HapB), yielding hydroquinone (B1673460). asm.orgchemicalbook.com

The aromatic ring of hydroquinone is then opened. This ring fission is catalyzed by hydroquinone 1,2-dioxygenase (HQDO), an enzyme encoded by the hapC and hapD genes. asm.orgnih.gov The product of this reaction is 4-hydroxymuconic semialdehyde. asm.orgnih.gov This intermediate is further oxidized by 4-hydroxymuconic semialdehyde dehydrogenase (HapE) to form maleylacetate (B1240894). asm.orgnih.govchemicalbook.com In the final step of this specific pathway, maleylacetate reductase (HapF) reduces maleylacetate to β-ketoadipate. asm.orgnih.gov This final product can then enter the cell's central metabolism. asm.org

The table below details the key enzymes encoded by the hap gene cluster in P. fluorescens ACB and their respective roles in the degradation of this compound.

| Gene | Enzyme | Function in the Pathway |

| hapA | 4-hydroxyacetophenone monooxygenase | Catalyzes the Baeyer-Villiger oxidation of this compound to 4-hydroxyphenyl acetate. asm.orgchemicalbook.com |

| hapB | 4-hydroxyphenyl acetate hydrolase | Hydrolyzes 4-hydroxyphenyl acetate to hydroquinone. asm.orgchemicalbook.com |

| hapC/hapD | Hydroquinone 1,2-dioxygenase (HQDO) | Catalyzes the ring cleavage of hydroquinone to form 4-hydroxymuconic semialdehyde. asm.orgnih.gov |

| hapE | 4-hydroxymuconic semialdehyde dehydrogenase | Oxidizes 4-hydroxymuconic semialdehyde to maleylacetate. asm.orgchemicalbook.com |

| hapF | Maleylacetate reductase | Reduces maleylacetate to β-ketoadipate. asm.orgchemicalbook.com |

Broader Metabolic Studies and Transformation in Bacterial Cultures

Beyond Pseudomonas fluorescens ACB, other bacteria demonstrate different strategies for metabolizing this compound. In an Alcaligenes species isolated from soil, a distinct catabolic pathway was identified. microbiologyresearch.org This pathway does not proceed via a Baeyer-Villiger oxidation. Instead, it begins with the hydroxylation of this compound to form (4-hydroxybenzoyl)methanol. This intermediate undergoes oxidative cleavage to produce 4-hydroxybenzoate (B8730719) and formate. The 4-hydroxybenzoate is then further hydroxylated to protocatechuate, which is subsequently cleaved via the ortho pathway and metabolized to 3-oxoadipate. microbiologyresearch.org

In another example, transcriptomic analysis of Rhodococcus rhodochrous GD02 grown on 4-hydroxyacetophenone revealed the upregulation of a specific gene cluster. researchgate.net Bioinformatic analysis predicted that the degradation pathway in this bacterium, termed the hydroxyphenylethanone (Hpe) pathway, proceeds through phosphorylation and carboxylation, followed by a β-elimination step that yields 4-hydroxybenzoate. researchgate.net

Metabolic transformation studies also include the use of genetically engineered bacteria. For instance, engineered Escherichia coli strains have been developed to biotransform 1-(4-hydroxyphenol)-ethanol into this compound, demonstrating the potential for microbial systems in both the synthesis and degradation of this compound. jmb.or.kr

The table below summarizes the different initial metabolic transformations of this compound observed in various bacterial species.

| Bacterial Species | Initial Transformation Step | Key Intermediate(s) | Subsequent Pathway |

| Pseudomonas fluorescens ACB | Baeyer-Villiger oxidation | 4-hydroxyphenyl acetate, Hydroquinone | Hydroquinone degradation pathway to β-ketoadipate. asm.orgnih.gov |

| Alcaligenes sp. | Hydroxylation | (4-hydroxybenzoyl)methanol, 4-hydroxybenzoate | Ortho cleavage pathway of protocatechuate. microbiologyresearch.org |

| Rhodococcus rhodochrous GD02 | Phosphorylation & Carboxylation | Phosphorylated and carboxylated intermediates | β-elimination to yield 4-hydroxybenzoate. researchgate.net |

Advanced Analytical and Characterization Methodologies

Chromatographic and Spectroscopic Techniques for Structural Elucidation of Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic compounds. Both proton (¹H) and carbon-13 (¹³C) NMR provide critical data on the chemical environment of the nuclei.

For 4'-Hydroxyacetophenone, the ¹H-NMR spectrum typically displays characteristic signals corresponding to the different types of protons in the molecule. chemicalbook.comrsc.org In a deuterated chloroform (B151607) (CDCl₃) solvent, the methyl protons of the acetyl group usually appear as a sharp singlet around 2.6 ppm. The aromatic protons on the benzene (B151609) ring appear as two distinct doublets in the region of 6.9 to 8.0 ppm, a result of their coupling with adjacent protons. chemicalbook.comwisc.edu The phenolic hydroxyl proton often presents as a broad singlet, and its chemical shift can vary depending on concentration and solvent. rsc.org

The ¹³C-NMR spectrum of this compound provides complementary information. The carbonyl carbon of the acetyl group gives a signal in the downfield region, typically around 199 ppm. The carbon of the methyl group is observed at approximately 26 ppm. The aromatic carbons show a series of signals between 115 and 162 ppm, with the carbon attached to the hydroxyl group and the carbon attached to the acetyl group having distinct chemical shifts. wisc.edu

When this compound is used to synthesize new derivatives, such as in the creation of hybrid molecules with tetrazoles, NMR is essential to confirm the new structure. For example, the formation of an ether linkage at the hydroxyl position would result in the disappearance of the phenolic proton signal and the appearance of new signals corresponding to the added alkyl chain. acgpubs.org

Table 1: Representative ¹H-NMR and ¹³C-NMR Data for this compound

| Nucleus | Chemical Shift (ppm) | Description |

| ¹H | ~2.6 | Singlet, 3H (Methyl protons) |

| ¹H | ~6.9 | Doublet, 2H (Aromatic protons ortho to OH) |

| ¹H | ~7.9 | Doublet, 2H (Aromatic protons ortho to COCH₃) |

| ¹H | Variable | Broad singlet, 1H (Hydroxyl proton) |

| ¹³C | ~26 | Methyl carbon |

| ¹³C | ~115 | Aromatic carbons ortho to OH |

| ¹³C | ~131 | Aromatic carbons ortho to COCH₃ |

| ¹³C | ~161 | Aromatic carbon attached to OH |

| ¹³C | ~199 | Carbonyl carbon |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. thermofisher.com The FT-IR spectrum of this compound shows several characteristic absorption bands. A broad band in the region of 3100-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. acgpubs.org The sharp, strong absorption band around 1630-1685 cm⁻¹ is attributed to the C=O (carbonyl) stretching of the ketone. acgpubs.orgresearchgate.net Bands corresponding to aromatic C-H stretching are typically observed around 3000 cm⁻¹, while aromatic C=C ring stretching vibrations appear in the 1450-1600 cm⁻¹ region. researchgate.net The structural integrity of derivatives can be confirmed by the presence or shifting of these key vibrational frequencies. acgpubs.org

Table 2: Key FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100-3600 | O-H Stretch | Phenolic Hydroxyl |

| ~3000 | C-H Stretch | Aromatic |

| 1630-1685 | C=O Stretch | Ketone |

| 1450-1600 | C=C Stretch | Aromatic Ring |

High-Resolution Mass Spectrometry (HRMS)